Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community. It is also known as 1-BOC-4-(3-Bromophenyl)piperazine .
Molecular Structure Analysis
The molecular formula of this compound is C15H21BrN2O2 . Its molecular weight is 341.24300 , and its exact mass is 340.07900 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.24300 , an exact mass of 340.07900 , and a LogP value of 3.50910 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Neurochemical Profile and Antagonistic Properties
- Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is studied for its interaction with 5-HT1A receptors, acting as a selective antagonist at both somatodendritic and postsynaptic receptors. Its effectiveness in this role is highlighted by its high selectivity and ability to block 5-HT1A receptor-mediated events without exhibiting agonist properties (Routledge et al., 1993), (Mundey et al., 1994).
Anticonvulsant and Neuroprotective Properties
- Compounds related to this compound exhibit notable anticonvulsant activities, as demonstrated in various seizure models. The compounds' structure-activity relationships indicate a potential for neuroprotective applications (Marona et al., 1998), (Largeron et al., 2001).
Anxiolytic and Antidepressant Effects
- Studies have shown that derivatives of this compound display anxiolytic-like effects without altering general activity levels, suggesting a potential therapeutic application in anxiety disorders (Rodgers & Cole, 1994), (Özkay et al., 2013).
Anti-Obesity and Antihypertensive Properties
- Some derivatives of this compound have been found to down-regulate triglyceride levels and exhibit therapeutic effects on obesity-related symptoms, potentially marking them as candidate compounds for obesity treatment (Chen et al., 2014). Furthermore, certain analogs have demonstrated antihypertensive activity, suggesting a potential role in managing hypertension (Clark et al., 1983).
Mechanism of Action
While the specific mechanism of action for Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is not mentioned, similar compounds like tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate are used as intermediates in the synthesis of drugs like Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors work by blocking the PARP enzyme, which helps repair damaged DNA in cells. When PARP is blocked, the cells are less able to repair their DNA, leading to cell death .
Safety and Hazards
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERFCWTCWGZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123924 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-10-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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